N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide
Description
N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide (CAS: 1056165-71-9) is an acetamidochalcone derivative characterized by a dimethylamino-substituted propenoyl group attached to a phenylacetamide scaffold. Synthesized via Claisen-Schmidt condensation, it has a molecular weight of 232.28 g/mol (C₁₃H₁₆N₂O₂) and exhibits a melting point range of 150.9–154.7 °C . Its structure includes key functional groups: a planar amide (-NH-C=O, IR: 1684 cm⁻¹), conjugated enone (-C=O, IR: 1646 cm⁻¹), and aromatic C=C (1597 cm⁻¹) .
Properties
IUPAC Name |
N-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(16)14-12-6-4-11(5-7-12)13(17)8-9-15(2)3/h4-9H,1-3H3,(H,14,16)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZDFAKFAMKMMN-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with dimethylaminoacrolein under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemical Applications
N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide serves as a key reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of various chemical compounds .
Biological Activities
Recent studies have highlighted its potential biological activities:
- Antimicrobial Properties: Preliminary investigations suggest that the compound exhibits antimicrobial effects against certain pathogens.
- Anticancer Activities: Research indicates that it may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation and apoptosis .
Medicinal Applications
The compound is under investigation for its therapeutic potential:
- Pain Management: A study evaluated acetamidochalcone derivatives, including related compounds, for antinociceptive properties. Results indicated significant efficacy compared to standard analgesics, suggesting that similar structures may lead to novel pain relief medications .
- Drug Development: Ongoing research aims to explore its role in drug formulation and delivery systems, particularly in enhancing bioavailability and targeting specific tissues .
Case Study 1: Antinociceptive Activity
A study published in PMC evaluated various acetamidochalcone derivatives for their pain-relieving properties using the mice writhing test. Among the tested compounds, those structurally related to this compound demonstrated significant antinociceptive effects, suggesting that this class of compounds could lead to new analgesics .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of related compounds showed promising results against gram-positive bacteria. These findings indicate that this compound may possess similar efficacy, warranting further investigation into its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting specific enzymes related to disease processes .
Comparison with Similar Compounds
Key Findings :
- Compound 6 (nitro-substituted) demonstrated superior efficacy (ED₅₀: 12.5 mg/kg) compared to compound 7 (ED₅₀: 17.8 mg/kg), suggesting electron-withdrawing groups enhance antinociceptive activity .
- Both compounds outperformed standard analgesics (acetylsalicylic acid, ED₅₀: 43.2 mg/kg), highlighting the acetamidochalcone scaffold’s pharmacological promise .
Photophysical and Nonlinear Optical Properties
A 2023 study compared N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide (ChN(CH₃)₂) with derivatives bearing ethoxy (ChOCH₂CH₃), bromo (ChBr), and nitro (ChNO₂) substituents. Key data include:
| Compound | Two-Photon Absorption Cross-Section (GM) | Fluorescence Quantum Yield (Φ) | Solvatochromic Shift (nm) |
|---|---|---|---|
| ChN(CH₃)₂ | 820 | 0.45 | 98 |
| ChOCH₂CH₃ | 450 | 0.32 | 72 |
| ChBr | 310 | 0.18 | 55 |
| ChNO₂ | 680 | 0.28 | 110 |
Key Findings :
- The dimethylamino group in ChN(CH₃)₂ confers the highest two-photon absorption cross-section (820 GM) due to strong electron-donating effects, enhancing intramolecular charge transfer .
Structural and Physicochemical Comparison
| Property | N-(4-[(2E)-3-(Dimethylamino)propenoyl]phenyl)acetamide | N-(4-[(2E)-3-(4-Nitrophenyl)propenoyl]phenyl)acetamide |
|---|---|---|
| Molecular Weight | 232.28 g/mol | 278.26 g/mol |
| Solubility | Soluble in DMSO, methanol | Limited in polar solvents |
| Storage | Stable at RT | Light-sensitive (nitro group) |
| Functional Groups | -N(CH₃)₂ (electron-donating) | -NO₂ (electron-withdrawing) |
Insights :
- The dimethylamino group improves solubility and stability compared to nitro analogs, which are prone to photodegradation .
- Steric and electronic differences influence intermolecular interactions; nitro derivatives show higher crystallinity, while dimethylamino analogs exhibit enhanced fluorescence .
Biological Activity
N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide, also known by its CAS number 1056165-71-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
- Molecular Formula : C₁₃H₁₆N₂O₂
- Molecular Weight : 232.28 g/mol
- IUPAC Name : N-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]acetamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes involved in disease pathways, although further research is needed to elucidate the exact mechanisms.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties:
- Gram-positive Bacteria : It has shown significant activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM for various strains .
- Biofilm Inhibition : The compound demonstrated moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBIC) between 62.216 μg/mL and 124.432 μg/mL , outperforming standard treatments like ciprofloxacin .
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (μM) | MBIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.625 - 125 | 62.216 - 124.432 |
| Enterococcus faecalis | 62.5 - 125 | Not reported |
| MRSA | Not reported | 62.216 - 124.432 |
Anticancer Potential
This compound has been evaluated for its anticancer properties in various studies:
- Cell Viability Assays : In vitro studies have indicated that the compound can reduce cell viability in several cancer cell lines, suggesting potential as a chemotherapeutic agent.
- Mechanistic Studies : It appears to induce apoptosis in cancer cells through the activation of caspase pathways, although specific pathways remain to be fully characterized.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- A study published in MDPI highlighted its effectiveness against biofilm-forming bacteria, emphasizing its potential role in treating chronic infections where biofilms are prevalent .
- Another research article focused on the synthesis of related compounds and their evaluation as anticancer agents, indicating that modifications to the chemical structure can enhance biological activity .
Q & A
Q. What are the established synthetic routes for N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide, and what parameters critically influence yield and purity?
The compound is typically synthesized via a multi-step protocol involving:
- Carbodiimide-mediated coupling : Reacting 3,4-dichlorophenylacetic acid with amino-substituted intermediates in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Triethylamine is added to maintain basic conditions (pH ~8–9) to optimize amide bond formation .
- Purification : Post-reaction extraction with dichloromethane, washing with saturated NaHCO₃, and slow evaporation of solvents to obtain crystalline products. Yield (70–85%) depends on stoichiometric control of EDC and reaction temperature (optimized at 273 K) .
Q. Which analytical techniques are most effective for structural characterization and stereochemical confirmation?
- X-ray crystallography : Resolves stereochemistry (e.g., E/Z configuration of the propenoyl group) and hydrogen-bonding patterns (e.g., N–H⋯O dimers in crystalline forms) .
- Spectroscopic methods :
- ¹H/¹³C NMR : Assigns proton environments (e.g., acetamide methyl group at δ 2.1 ppm) and aromatic substitution patterns.
- IR spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
Q. What preliminary pharmacological assays are recommended to evaluate bioactivity?
- In vivo antinociceptive models :
- Writhing test : Intraperitoneal administration in mice with acetic acid-induced pain, comparing inhibition rates to reference drugs (e.g., acetaminophen). Dose-response curves (1–50 mg/kg) identify potency (e.g., EC₅₀ values) .
- Formalin test : Measures compound efficacy in acute (Phase I) and inflammatory (Phase II) pain phases, with capsaicin-induced hyperalgesia as a complementary model .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different pharmacological models?
- Mechanistic profiling : Use selective inhibitors (e.g., opioid receptor antagonists) to isolate pathways. For example, if a compound shows efficacy in the writhing test but not the formalin test, investigate its interaction with prostaglandin vs. TRPV1 receptors .
- Pharmacokinetic analysis : Assess bioavailability and blood-brain barrier penetration via LC-MS/MS to clarify discrepancies between in vitro potency and in vivo efficacy .
Q. What strategies optimize the crystalline form of this compound for enhanced stability and solubility?
- Polymorph screening : Recrystallize from solvents like methylene chloride or ethanol to isolate stable forms. Monitor hydrogen-bonding motifs (e.g., R₂²(10) dimer formation) via X-ray diffraction to predict solubility .
- Co-crystallization : Introduce co-formers (e.g., succinic acid) to improve dissolution rates without altering bioactivity .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Substituent variation : Modify the phenyl ring (e.g., nitro, methoxy groups) and compare antinociceptive EC₅₀ values. For example, a 4-nitrophenyl substituent increases potency 32-fold compared to unsubstituted analogs .
- Molecular docking : Model interactions with target proteins (e.g., COX-2 or TRPV1) using software like AutoDock Vina. Validate predictions with site-directed mutagenesis studies .
Q. What experimental controls are critical when assessing off-target effects in cellular assays?
- Counter-screening : Test against unrelated receptors (e.g., serotonin or dopamine receptors) to rule out non-specific binding.
- Cytotoxicity assays : Use MTT or LDH assays on HEK-293 or SH-SY5Y cells to ensure bioactivity is not confounded by cell death .
Methodological Tables
Q. Table 1: Key Pharmacological Data for this compound Analogs
Q. Table 2: Crystallographic Parameters for Stable Polymorphs
| Polymorph | Space Group | Hydrogen-Bonding Motif | Solubility (mg/mL) |
|---|---|---|---|
| Form A | P2₁/c | N–H⋯O dimer (R₂²(10)) | 1.2 |
| Form B | C2/c | C–H⋯π interactions | 0.8 |
| Data derived from single-crystal X-ray analysis . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
